Ethyl 3-(2-fluorophenyl)but-2-enoate
Description
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl (E)-3-(2-fluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ |
InChI Key |
UGOLGRNISPGTIK-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1F |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)butanoic acid or 3-(2-fluorophenyl)butan-2-one.
Reduction: Formation of ethyl 3-(2-fluorophenyl)butan-2-ol or ethyl 3-(2-fluorophenyl)butanoate.
Substitution: Formation of ethyl 3-(2-substituted phenyl)but-2-enoate derivatives.
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
The structural and functional diversity of α,β-unsaturated esters allows for tailored physicochemical and biological properties. Below, Ethyl 3-(2-fluorophenyl)but-2-enoate is compared with key analogs based on substituent variations, synthesis strategies, and applications.
Substituent Variations in Aryl Groups
Table 1: Comparison of Aryl-Substituted But-2-enoates
Key Observations :
- This may influence binding affinity in biological targets .
- Methoxy Groups : The 6-methoxy substituent in naphthalene derivatives improves solubility and may modulate metabolic stability in drug candidates .
Functional Group Modifications
Table 2: Non-Aryl Substituent Variations
Key Observations :
- Amino Groups: Substitution with benzylamino or methylamino groups introduces hydrogen-bonding sites, altering solubility and enabling coordination in metal-catalyzed reactions .
- Cyano Groups: The cyano substituent in Ethyl 2-cyano-3-phenyl-2-butenoate enhances electrophilicity, making it suitable for cycloaddition reactions .
Physicochemical and Spectral Properties
- Retention Time: Ethyl (E)-3-(quinolin-3-yl)but-2-enoate exhibits a retention time of 9.5 min (HPLC), indicative of moderate polarity .
- Melting Points: Aryl-substituted derivatives like Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate have higher melting points (e.g., 59–63°C) due to rigid aromatic packing .
- NMR Data: Fluorine atoms induce distinct deshielding effects; for example, the ¹H-NMR of this compound would show coupling patterns distinct from its 4-fluoro analog .
Q & A
Q. Basic Characterization Workflow
- IR Spectroscopy : Confirms ester C=O stretch (~1746 cm⁻¹) and α,β-unsaturated conjugation (C=C stretch at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include the vinyl proton (δ 6.2–6.8 ppm, d, J = 15 Hz) and fluorophenyl aromatic protons (δ 7.1–7.5 ppm). ¹³C NMR distinguishes the ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 208 (C₁₂H₁₃FO₂⁺) with fragmentation peaks at m/z 163 (loss of –OEt) .
How can structural ambiguities arising from spectral overlaps be resolved?
Q. Advanced Analytical Strategies
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC distinguishes fluorophenyl C-F coupling in ¹³C spectra (δ ~115 ppm, d, J = 21 Hz) .
- X-ray Crystallography : Resolves stereochemical ambiguities. While no crystal structure of this specific ester is reported, analogous fluorophenyl esters show planar geometry for the α,β-unsaturated system .
What biological screening assays are suitable for preliminary evaluation of this compound?
Q. Basic Biological Profiling
- Antimicrobial Activity : Test against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC values). Fluorophenyl derivatives often show MICs of 16–64 µg/mL due to membrane disruption .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values >50 µM suggest low toxicity, enabling further derivatization .
How should researchers address discrepancies in reported spectral data for this compound?
Advanced Data Contradiction Analysis
Discrepancies in NMR shifts may arise from solvent effects or impurities. Mitigation steps:
- Standardized conditions : Acquire spectra in CDCl₃ with TMS internal standard.
- Spiking experiments : Compare with authentic samples (if available) to confirm peak assignments.
- DFT calculations : Predict ¹H/¹³C shifts using Gaussian or ORCA software to validate experimental data .
What competing reaction pathways occur during functionalization of this compound?
Q. Advanced Mechanistic Insights
- Electrophilic Substitution : Fluorophenyl ring reactivity favors para/ortho positions, but steric hindrance from the ester group directs substitution meta.
- Conjugate Addition : Nucleophiles (e.g., Grignard reagents) attack the β-carbon, forming 3-substituted derivatives. Competing 1,2-addition is suppressed using bulky nucleophiles (e.g., tert-butylamine) .
How can structure-activity relationships (SAR) be explored for this compound?
Q. Advanced SAR Methodologies
- Systematic substituent variation : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects on bioactivity.
- Pharmacophore modeling : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., kinase enzymes). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
What safety protocols are critical when handling this compound?
Q. Basic Safety Guidelines
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Collect organic waste in halogen-compatible containers for incineration .
How can computational modeling predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
